molecular formula C9H5ClO2 B2819305 2-Chloro-1-benzofuran-3-carbaldehyde CAS No. 79091-27-3

2-Chloro-1-benzofuran-3-carbaldehyde

Cat. No.: B2819305
CAS No.: 79091-27-3
M. Wt: 180.59
InChI Key: RHMCNPQUJWYBDR-UHFFFAOYSA-N
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Description

2-Chloro-1-benzofuran-3-carbaldehyde is a chemical compound with the molecular formula C9H5ClO2. It is a derivative of benzofuran, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-benzofuran-3-carbaldehyde typically involves the chlorination of benzofuran derivatives. One common method includes the reaction of benzofuran with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-benzofuran-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 2-Chloro-1-benzofuran-3-carboxylic acid.

    Reduction: 2-Chloro-1-benzofuran-3-methanol.

    Substitution: 2-Amino-1-benzofuran-3-carbaldehyde.

Scientific Research Applications

2-Chloro-1-benzofuran-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential anticancer, antimicrobial, and antiviral activities.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-Benzofurancarboxaldehyde: Similar structure but lacks the chlorine atom.

    2-Chloro-1-benzofuran-3-carboxylic acid: An oxidized form of the compound.

    2-Amino-1-benzofuran-3-carbaldehyde: A derivative where the chlorine atom is replaced by an amino group.

Uniqueness

2-Chloro-1-benzofuran-3-carbaldehyde is unique due to the presence of both the chlorine atom and the aldehyde group, which confer distinct reactivity and potential for forming diverse derivatives. This makes it a valuable intermediate in the synthesis of various biologically active compounds.

Biological Activity

2-Chloro-1-benzofuran-3-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various scientific domains.

This compound is characterized by its benzofuran structure, which contributes to its diverse biological activities. The presence of a chlorine atom and an aldehyde functional group enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

The compound exhibits several biological activities, including:

  • Antimicrobial Activity : Research indicates that benzofuran derivatives, including this compound, possess significant antibacterial and antifungal properties. Studies have shown effective inhibition against various bacterial strains and fungi, suggesting potential therapeutic applications in treating infections .
  • Anticancer Properties : The compound has demonstrated notable cytotoxic effects against different cancer cell lines. Its mechanism of action may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .
  • Antioxidant Effects : Benzofuran compounds are known for their antioxidant capabilities, which can protect cells from oxidative stress, a contributing factor in various diseases, including cancer .

The biological activity of this compound is attributed to its interaction with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes. For instance, it can interact with metabolic enzymes, leading to altered metabolic pathways that affect cell survival and proliferation.
  • Receptor Binding : It may bind to specific receptors on cell membranes, triggering signaling pathways that result in biological responses such as apoptosis or growth inhibition .

Case Studies

Several studies have explored the biological activity of this compound:

  • Antibacterial Activity Study :
    • Objective : To evaluate the antibacterial efficacy against Gram-positive and Gram-negative bacteria.
    • Method : Minimum inhibitory concentration (MIC) tests were performed.
    • Results : The compound showed significant activity against Escherichia coli and Staphylococcus aureus, with MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL .
  • Anticancer Efficacy Assessment :
    • Objective : To assess cytotoxic effects on various cancer cell lines.
    • Method : MTT assay was utilized to determine cell viability.
    • Results : The compound exhibited strong cytotoxicity against human pancreatic and gastric cancer cells, indicating its potential as an anticancer agent .

Data Tables

Activity TypeTarget Organisms/CellsMIC Values (mg/mL)Reference
AntibacterialE. coli0.0048
S. aureus0.0195
AnticancerHuman pancreatic cancer cellsIC50 = 10 µM
Human gastric cancer cellsIC50 = 15 µM

Properties

IUPAC Name

2-chloro-1-benzofuran-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO2/c10-9-7(5-11)6-3-1-2-4-8(6)12-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMCNPQUJWYBDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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